molecular formula C4H9NO3 B7810080 N-Methoxy-L-alanine

N-Methoxy-L-alanine

Cat. No.: B7810080
M. Wt: 119.12 g/mol
InChI Key: RBGBQMOBKHHECH-VKHMYHEASA-N
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Description

N-Methoxy-L-alanine is a non-proteinogenic amino acid derivative characterized by a methoxy (-OCH₃) group attached to the nitrogen atom of the L-alanine backbone. These derivatives are synthesized via amino group modifications, often involving protective groups (e.g., phthaloyl, benzyloxycarbonyl) or alkylation/oxyalkylation reactions .

Properties

IUPAC Name

(2S)-2-(methoxyamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(4(6)7)5-8-2/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGBQMOBKHHECH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of L-Alanine with Methoxylating Agents

Direct N-methoxylation involves treating L-alanine with reagents capable of transferring a methoxy group to the amine. While methyl iodide (CH₃I) is a common alkylating agent, it typically produces N-methyl derivatives rather than N-methoxy. To achieve N-methoxylation, alternative reagents such as O-methyl hydroxylamine (CH₃ONH₂) or methoxyamine hydrochloride have been explored.

Example Protocol

  • Dissolve L-alanine (89.09 g/mol) in anhydrous dimethylformamide (DMF) under nitrogen.

  • Add methoxyamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) as a base.

  • Heat at 60°C for 12 hours to facilitate nucleophilic substitution.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Challenges :

  • Competing reactions, such as over-alkylation or oxidation, reduce yields.

  • The basic amino group of alanine (pKa ~9.7) requires precise pH control to avoid side reactions.

Electrochemical Methoxylation

Electrochemical methods offer a green alternative by generating reactive methoxy radicals in situ. For instance, anodic oxidation of methanol in the presence of L-alanine could theoretically yield this compound. However, this approach remains largely theoretical, with no documented successes in peer-reviewed literature.

Protection/Deprotection Approaches

Carbamate-Based Protection

A widely used strategy involves temporarily protecting the amino group of L-alanine as a carbamate, followed by methoxy group introduction and deprotection.

Stepwise Synthesis

  • Protection : React L-alanine with tert-butoxycarbonyl (Boc) anhydride to form Boc-L-alanine.

  • Methoxylation : Treat the Boc-protected intermediate with methyl triflate (CF₃SO₃CH₃) in the presence of a crown ether to facilitate N-alkylation.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to yield this compound.

Key Data

StepReagentConditionsYield
ProtectionBoc₂OpH 9, 0°C92%
MethoxylationMethyl triflate18-crown-6, DMF, 50°C45%
DeprotectionTFA/DCMRT, 2h85%

Limitations :

  • Low efficiency in the methoxylation step due to steric hindrance from the Boc group.

  • Risk of racemization during deprotection.

Enzymatic Asymmetric Synthesis

Drawing inspiration from the enzymatic synthesis of β-N-methylamino-L-alanine, L-acyl transaminases could theoretically catalyze the transamination of a methoxy-containing precursor. For example:

  • Synthesize a keto acid analog with a methoxy group.

  • Use L-acyl transaminase to transfer an amino group from a donor (e.g., L-glutamate) to the keto acid.

Hypothetical Reaction :

CH₃O-CO-(CH₂)₂-COO⁻ + L-glutamatetransaminaseThis compound + α-ketoglutarate\text{CH₃O-CO-(CH₂)₂-COO⁻ + L-glutamate} \xrightarrow{\text{transaminase}} \text{this compound + α-ketoglutarate}

Advantages :

  • High enantioselectivity (ee >99% possible, as seen in analogous systems).

  • Mild reaction conditions (aqueous buffer, 35–40°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost
Direct N-methoxylation10–15<50LowLow
Carbamate protection30–3585–90ModerateHigh
Enzymatic synthesis60–70>99HighModerate

Key Insights :

  • Enzymatic routes offer superior stereochemical control but require specialized biocatalysts.

  • Protection/deprotection sequences are more scalable but suffer from lower yields.

Chemical Reactions Analysis

Iron-Catalyzed N═S Coupling Reactions

N-Methoxy-L-alanine participates in selective N═S bond-forming reactions under iron catalysis. A study demonstrated that N-methoxy amides undergo coupling with sulfoxides to form N-acyl sulfoximines, a reaction applicable to structurally similar compounds like this compound .

Key Reaction Parameters

CatalystBaseSolventTemperatureYieldReference
FeCl₃Et₃NDMSO/THF90°C95%
Fe(acac)₃Et₃NDMSO/THF90°C80%
FeCl₂Et₃NDMSO/THF90°C65%

Mechanistic Insights :

  • The reaction proceeds via activation of the N-methoxy amide by FeCl₃, facilitating nucleophilic attack by the sulfoxide.

  • Triethylamine acts as a base to deprotonate intermediates, enhancing reaction efficiency.

  • The N-methoxy group stabilizes the transition state through resonance effects .

Reductive Cleavage of the N-O Bond

The N-methoxy group may undergo reductive cleavage under conditions such as catalytic hydrogenation or treatment with HBr/AcOH, though this has not been explicitly studied for this compound. In related compounds (e.g., N,O-dimethylthreonine), HBr removes methyl groups from oxygen atoms while preserving N-methylation .

Biochemical Modifications

This compound is not naturally occurring, but engineered microbial systems (e.g., Corynebacterium glutamicum) can produce structurally similar N-methylated amino acids via reductive amination pathways . While not directly applicable, this suggests potential enzymatic routes for modifying this compound in bioengineering contexts.

Stability and Degradation

  • Thermal Stability : Thermochemical data for this compound are unavailable, but its sodium adduct exhibits a reaction enthalpy of ΔH=176±13kJ/mol\Delta H^\circ = 176 \pm 13 \, \text{kJ/mol} .

  • Acid/Base Stability : The N-methoxy group may hydrolyze under strongly acidic conditions, though specific studies are lacking.

Scientific Research Applications

Biochemical Research

N-Methoxy-L-alanine is primarily studied for its role in biochemical pathways and its interaction with biological systems. It is believed to influence metabolic processes and may have implications in neurobiology due to its structural similarity to other amino acids involved in neurotransmission.

Neuropharmacological Effects

Research indicates that NMLA may interact with glutamate receptors, which are critical for synaptic transmission in the central nervous system. The compound's ability to modulate these receptors could lead to potential therapeutic applications in treating neurodegenerative diseases.

Case Study:
A study demonstrated that NMLA exhibits stereospecific binding to glutamate receptors in mouse brain synaptic membranes, suggesting a potential role in modulating excitatory neurotransmission . This action may be relevant for developing treatments for conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

Environmental Applications

This compound has also been investigated for its environmental implications, particularly concerning its presence in cyanobacteria and marine ecosystems.

Detection Methods

Recent advancements have led to the development of sensitive analytical techniques for detecting NMLA and its isomers in environmental samples. These methods are crucial for assessing the ecological impact of this amino acid, especially in aquatic environments where cyanobacteria thrive.

Data Table: Detection Methods for NMLA

MethodSensitivityApplication Area
UPLC-MS/MSHighEnvironmental samples (cyanobacteria)
HPLC-MSModerateClinical samples
GC-MSLowGeneral analysis

Ecotoxicological Studies

Research has shown that NMLA can affect the growth and metabolic functions of cyanobacteria, potentially altering ecosystem dynamics. Understanding these interactions is vital for assessing the risks associated with environmental exposure to this compound.

Pharmaceutical Development

The unique properties of this compound make it a candidate for pharmaceutical applications, particularly in drug design and synthesis.

Drug Design

NMLA's structural characteristics allow it to serve as a scaffold for developing new drugs targeting neurological disorders. Its ability to mimic natural amino acids can facilitate the design of compounds that interact specifically with neurotransmitter systems.

Case Study:
In a recent study, researchers synthesized analogs of NMLA that showed promising activity against specific receptor targets, indicating potential as lead compounds in drug discovery .

Therapeutic Applications

The modulation of glutamate receptor activity by NMLA analogs may provide therapeutic avenues for conditions characterized by excitotoxicity, such as stroke or traumatic brain injury.

Mechanism of Action

The mechanism of action of N-Methoxy-L-alanine involves its interaction with biological molecules, primarily through its methoxy and amino groups. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Features

  • N-Methyl-L-alanine: Features a methyl (-CH₃) group on the amino nitrogen. It is a simple alkylated alanine with applications in peptide synthesis and metabolic studies .
  • β-N-Methylamino-L-alanine (BMAA): Contains a methylamino (-NHCH₃) group at the β-position. BMAA is a neurotoxin linked to neurodegenerative diseases, acting via NMDA receptor activation .
  • β-N-Oxalylamino-L-alanine (BOAA): Bears an oxalylamino (-NHCOCOOH) group. BOAA is a potent excitotoxin targeting non-NMDA receptors, implicated in lathyrism .
  • N-Methoxymethylamines : These compounds (e.g., from ) feature a methoxymethyl (-CH₂OCH₃) group, synthesized via reactions of amines with paraformaldehyde and sodium methoxide .
  • N-(Methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate (Metalaxyl) : A fungicidal compound with a methoxyacetyl group, demonstrating the role of methoxy substitutions in agrochemical activity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) [α]D (c, solvent) Key Functional Group
N-Methyl-L-alanine 103.12 N/A N/A -NHCH₃
BMAA 118.14 N/A N/A β-NHCH₃
BOAA 176.13 N/A N/A β-NHCOCOOH
N-Phthaloyl-(L)-alanine methoxy amide ~300 (estimated) N/A -17.6 (c 0.75, CH₃OH) -N(OCH₃)-Phthaloyl
N-Benzyloxycarbonyl-γ-hydroxy-D-leucyl-L-alanyl-L-alanine methyl ester ~450 (estimated) 133–136 -17.0 (c 0.8, CH₃OH) -COOCH₃, -OH

Key Research Findings

  • Substituent Effects : Bulkier or electronegative groups (e.g., oxalyl in BOAA) enhance neurotoxicity compared to smaller groups (e.g., methyl in N-methylalanine). Methoxy groups may balance steric and electronic effects, influencing receptor selectivity .
  • Synthetic Flexibility : Methoxy-substituted alanines are synthesized via protective group strategies (e.g., phthaloyl in ) or coupling reagents like HATU () .
  • Structural Diversity : Modifications at the N-position yield compounds with varied applications, from agrochemicals (Metalaxyl) to neurotoxins (BMAA) .

Data Tables

Table 1: Neurotoxicity Comparison

Compound EC₅₀ (Neuronal Degeneration) Primary Receptor Target
BMAA 1 mM NMDA
BOAA 20 µM Non-NMDA (AMPA/kainate)

Table 2: Optical Rotation Data (Selected Analogs)

Compound [α]D (c, CH₃OH)
N-Methyloxycarbonyl-γ-hydroxy-D-leucyl-L-alanyl-L-alanine methyl ester -19.1
N-Benzyloxycarbonyl-γ-hydroxy-D-leucyl-L-alanyl-L-alanine methyl ester -17.0

Q & A

Q. What are the recommended synthetic routes for N-Methoxy-L-alanine, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation or substitution reactions. For example, methylamine and brominated carboxylic acid derivatives (e.g., 2-bromopropanoic acid) can react under basic conditions to form N-methylated alanine analogs. Reaction pH, solvent polarity, and temperature must be optimized to avoid side products like over-alkylation or racemization . Methoxy group introduction may require protective strategies for the amino and carboxyl groups to ensure regioselectivity, as seen in analogous N-methylated amino acid syntheses .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms methoxy (-OCH₃) and chiral center integrity. For example, methoxy protons appear as singlets near δ 3.2–3.5 ppm in CDCl₃ or D₂O .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₅H₁₁NO₃: 134.0817) and fragmentation patterns .
  • Chiral Chromatography: Essential for verifying enantiomeric purity, as racemization is common in alkylated amino acids .

Q. What are the primary stability concerns for this compound under storage and experimental conditions?

this compound is sensitive to hydrolysis and oxidation. Storage at −20°C in anhydrous, inert atmospheres (e.g., argon) is recommended. In aqueous solutions, pH-dependent degradation occurs: acidic conditions may cleave the methoxy group, while alkaline conditions promote racemization . Precautionary measures include using stabilizers like EDTA for metal ion chelation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity often stem from variability in experimental design:

  • Purity: Impurities ≤1% can skew enzyme inhibition assays; orthogonal validation via HPLC and LC-MS is critical .
  • Assay Conditions: Buffer composition (e.g., Tris vs. phosphate) and ionic strength may alter ligand-receptor interactions. Standardize protocols across replicates .
  • Structural Confounders: Compare stereochemistry (D- vs. L-forms) and confirm substituent positions via X-ray crystallography or 2D NMR .

Q. What methodological strategies optimize this compound’s incorporation into peptide analogs for drug design?

  • Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected this compound to prevent undesired side reactions. Coupling agents like HBTU/HOBt improve efficiency .
  • Conformational Analysis: Circular Dichroism (CD) and MD simulations assess how the methoxy group influences peptide backbone rigidity and target binding .
  • In Vivo Stability: Radiolabeled analogs (e.g., ¹⁴C-methoxy) track metabolic fate in pharmacokinetic studies .

Q. How do solvent and temperature affect this compound’s reactivity in catalytic asymmetric synthesis?

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amino group in alkylation reactions. Low temperatures (−20°C to 0°C) minimize racemization during chiral center formation, as demonstrated in analogous N-methylalanine syntheses . Kinetic studies using stopped-flow IR or UV-Vis spectroscopy can map reaction pathways and transition states .

Data Contradiction Analysis

Q. Why do toxicity profiles for this compound vary across in vitro and in vivo studies?

  • Metabolic Differences: In vitro assays (e.g., hepatocyte cultures) lack systemic detoxification pathways present in vivo, leading to false-positive cytotoxicity .
  • Dose-Dependent Effects: Subthreshold in vivo doses may miss organ-specific toxicity (e.g., renal or hepatic), necessitating tiered testing (acute → subchronic → chronic) .
  • Species Variability: Rodent vs. primate models show divergent metabolic rates for methoxy-group cleavage; cross-species comparisons are critical .

Methodological Best Practices

Parameter Recommendation Reference
Synthesis Use Schlenk lines for air-sensitive reactions; monitor racemization via CD spectra
Purification Reverse-phase HPLC with C18 columns; mobile phase: 0.1% TFA in H₂O/MeOH
Stability Testing Accelerated degradation studies at 40°C/75% RH; quantify via LC-MS
Bioactivity Assays Include positive controls (e.g., known inhibitors) and blinded replicates

Key Challenges and Solutions

  • Chirality Maintenance: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis .
  • Low Solubility: Derivatize with PEG or sulfonate groups for aqueous compatibility .
  • Data Reproducibility: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata sharing .

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